molecular formula C14H14BrN B1401510 2-Bromo-6-mesitylpyridine CAS No. 868372-36-5

2-Bromo-6-mesitylpyridine

Cat. No. B1401510
M. Wt: 276.17 g/mol
InChI Key: HIKRRXNPAIMTQI-UHFFFAOYSA-N
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Description

2-Bromo-6-mesitylpyridine (BMP) is an organic compound that belongs to the pyridine family. It is a bromopyridine derivative .


Synthesis Analysis

2-Bromo-6-mesitylpyridine may be used in the synthesis of various compounds. For instance, it can be used in the synthesis of 6,6′-dimethyl-2,2′-bipyridine, 6-methyl-2-pyridyl-2-pyridylmethanone, and 2-methyl-6-(trimethylsilyl)-pyridine .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-mesitylpyridine is C14H14BrN . The average mass is 276.172 Da and the monoisotopic mass is 275.030945 Da .


Chemical Reactions Analysis

2-Bromo-6-mesitylpyridine is a halogenated pyridine derivative used as a building block in the preparation of nitrogen-containing heterocyclic compounds .

Scientific Research Applications

  • Spectroscopic and Antimicrobial Studies : Research has been conducted on the spectroscopic characterization of bromo-substituted pyridine derivatives, using techniques like Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies also delve into antimicrobial activities, indicating potential applications in microbiology and pharmaceuticals (Vural & Kara, 2017).

  • Catalytic Applications : Certain bulky phosphino-pyridine ligands, which include bromo-substituted pyridine structures, have been shown to form complexes with palladium and nickel. These complexes have applications in the catalytic polymerization and oligomerization of ethylene, suggesting utility in industrial chemical processes (Chen et al., 2003).

  • Corrosion Inhibition : Bromo-substituted pyridine derivatives have been studied for their corrosion inhibitory effects on metals in acidic environments. This research is particularly relevant in material science for protecting metals against corrosion (Saady et al., 2020).

  • Synthesis of Substituted Pyridines : Studies have explored the synthesis of new 2,6-disubstituted pyridine derivatives, utilizing bromo-lithiopyridine as an intermediate. This research provides insights into synthetic chemistry methods for creating various pyridine-based compounds (Parks et al., 1973).

  • Liquid Crystal Synthesis : The synthesis of pyridinylstannanes, which includes 2-bromo-substituted pyridines, has been reported for their application in creating new liquid crystalline materials. This research is significant for materials science, particularly in the development of advanced materials for display technologies (Getmanenko & Twieg, 2008).

  • Electrocatalysis : Research has been conducted on the electrosynthesis of nicotinic acid derivatives using bromo-substituted pyridines, highlighting applications in electrochemical synthesis, which is relevant in green chemistry and industrial applications (Gennaro et al., 2004).

Safety And Hazards

2-Bromo-6-mesitylpyridine is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-bromo-6-(2,4,6-trimethylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c1-9-7-10(2)14(11(3)8-9)12-5-4-6-13(15)16-12/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIKRRXNPAIMTQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90833208
Record name 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-mesitylpyridine

CAS RN

868372-36-5
Record name 2-Bromo-6-(2,4,6-trimethylphenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90833208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,6-Dibromopyridine (9.47 g, 40 mmol) was dissolved in 80 mL of 1,2-dimethoxyethane (1,2-dimethoxyethane). Tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2.00 mmol) was added and the mixture was heated at 50° C. for 15 min. The solution was cooled and 2,4,6-trimethylbenzeneboronic acid (6.56 g, 40 mmol) dissolved in 40 mL of 1,2 dimethoxyethane was added. Finally, potassium t-butoxide (8.97 g, 80 mmol) was added as a solution in 40 mL of t-butanol. The reaction was heated for 0.5 h at 90° C. The solution was cooled and filtered through celite. Flash chromatography (2% ethyl acetate/hexanes) gave 7.48 g (68% yield) of the title compound.
Quantity
9.47 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
6.56 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
8.97 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2.31 g
Type
catalyst
Reaction Step Four
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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